Bisindolylmaleimide VII
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVUAHQOFDKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274364 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137592-47-3 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Bisindolylmaleimide VII: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide VII is a potent and selective inhibitor of several key signaling proteins, placing it at the forefront of interest for researchers in cellular signaling and drug discovery. As a member of the bisindolylmaleimide class of compounds, it shares a structural resemblance to the natural product staurosporine, but with enhanced selectivity for specific protein kinases. This technical guide provides an in-depth overview of the discovery, synthetic approaches, and biological activity of this compound, with a focus on its interactions with Protein Kinase C (PKC) and Calmodulin (CaM).
Discovery and Biological Activity
This compound emerged from structure-activity relationship studies of staurosporine analogs aimed at developing more selective protein kinase inhibitors. These efforts identified the bisindolylmaleimide core as a key pharmacophore. This compound, a piperazinopropyl analog, has been characterized as a potent inhibitor of Protein Kinase C (PKC) and has also been identified as a novel inhibitor of Calmodulin (CaM).
Quantitative Biological Data
The inhibitory activity of this compound against various protein kinases and its binding affinity for Calmodulin are summarized in the table below.
| Target Protein | Parameter | Value (nM) |
| Protein Kinase C (bovine brain) | IC₅₀ | 52[1] |
| cAMP-Dependent Protein Kinase | IC₅₀ | 4400[1] |
| Phosphorylase Kinase | IC₅₀ | 5700[1] |
| Calmodulin (human) | Kd | 186.2[2][3] |
Signaling Pathways
This compound exerts its biological effects by interfering with key cellular signaling pathways. Its primary targets, Protein Kinase C and Calmodulin, are crucial regulators of a multitude of cellular processes.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of serine/threonine kinases that play a central role in signal transduction, mediating responses to a variety of extracellular stimuli. This compound acts as an ATP-competitive inhibitor of PKC, thereby blocking downstream signaling events.
Calmodulin (CaM) Signaling Pathway
Calmodulin is a ubiquitous calcium-binding protein that acts as a versatile intracellular calcium sensor. Upon binding Ca²⁺, Calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins. This compound has been shown to bind to Calmodulin, suggesting a potential mechanism for interfering with Ca²⁺/CaM-mediated signaling.
Synthesis of this compound
The synthesis of bisindolylmaleimides can be broadly categorized into methods that involve the substitution of a pre-existing maleimide ring and those that form the maleimide ring in the final steps. A common and effective approach for creating unsymmetrical bisindolylmaleimides like this compound involves a sequential addition of indole moieties.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic route to this compound, based on established methodologies for this class of compounds.
Experimental Protocols
Calmodulin Binding Assay (Fluorescence Spectroscopy)
This protocol describes the determination of the dissociation constant (Kd) of this compound for human Calmodulin (hCaM) using a fluorescent biosensor.
Materials:
-
Recombinant human Calmodulin (hCaM M124C)
-
Monobromobimane (mBBr) fluorescent probe
-
This compound
-
Buffer solution (e.g., 20 mM MOPS, 100 mM KCl, 1 mM CaCl₂, pH 7.0)
-
DMSO (for stock solution of this compound)
Procedure:
-
Labeling of hCaM with mBBr: The hCaM M124C mutant is labeled with the fluorescent probe mBBr according to established protocols to create the fluorescent biosensor hCaM M124C-mBBr.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the hCaM M124C-mBBr biosensor in the buffer solution to a final concentration of approximately 250 nM.
-
-
Fluorescence Titration:
-
Place the hCaM M124C-mBBr solution in a quartz cuvette.
-
Measure the baseline fluorescence intensity (excitation at 380 nm, emission at 470 nm).
-
Add successive aliquots of the this compound stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity at 470 nm after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).[2]
-
Protein Kinase C Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against Protein Kinase C.
Materials:
-
Purified Protein Kinase C (e.g., from rat brain)
-
This compound
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubate the mixture for a few minutes at 30°C.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding [γ-³²P]ATP and purified PKC enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose papers extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable chemical probe for studying cellular signaling pathways regulated by Protein Kinase C and Calmodulin. Its selectivity profile makes it a more precise tool than broader-spectrum inhibitors like staurosporine. The synthetic accessibility of the bisindolylmaleimide scaffold allows for further chemical modifications, opening avenues for the development of novel therapeutic agents targeting specific kinases or calcium-binding proteins involved in various disease states. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this compound.
References
A Technical Guide to Bisindolylmaleimides as Selective PKC Inhibitors
Introduction
The bisindolylmaleimide family of compounds represents a cornerstone in the study of cellular signaling, renowned for their potent and selective inhibition of Protein Kinase C (PKC). Originally developed as more selective alternatives to the broad-spectrum kinase inhibitor staurosporine, these molecules have become indispensable tools for dissecting the multifaceted roles of PKC in cellular processes ranging from proliferation and differentiation to apoptosis.[1] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of bisindolylmaleimides, with a focus on the well-characterized members of this class, such as Bisindolylmaleimide I (also known as GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220), as specific information on "Bisindolylmaleimide VII" is not extensively available in scientific literature.
Mechanism of Action
Bisindolylmaleimides function as competitive inhibitors at the ATP-binding site of the PKC catalytic domain.[1][2][3] Their structural similarity to the ATP molecule allows them to occupy this pocket, thereby preventing the phosphorylation of PKC substrates and halting the downstream signaling cascade. This competitive inhibition is reversible and highly potent, with inhibition constants (Ki) in the low nanomolar range.[1][3]
The following diagram illustrates the canonical PKC signaling pathway and the point of intervention by bisindolylmaleimide inhibitors.
References
The Bisindolylmaleimide Family: A Technical Guide to Their Natural Origins, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The bisindolylmaleimide (BIM) family of natural products stands as a significant class of bioactive compounds, renowned for their potent protein kinase inhibitory activities. This technical guide provides an in-depth exploration of the origins of these molecules, detailing their natural sources, and presenting methodologies for their isolation and characterization. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on actionable data and experimental protocols.
Origin and Natural Sources of Bisindolylmaleimides
The bisindolylmaleimide scaffold is a recurring motif in a range of natural products isolated from diverse organisms, from simple slime molds to complex marine life and soil-dwelling bacteria. These compounds are biosynthetically related to the indolocarbazoles and often serve as their synthetic precursors.[1][2][3]
Slime Molds (Myxomycetes)
The simplest bisindolylmaleimide, Arcyriarubin A , was first discovered in 1980 in the slime mold Arcyria denudata.[1][2] These pigments, known as arcyriarubins, are characteristic of this class of organisms. While slime molds represent the foundational source of this compound family, detailed quantitative yield data from these organisms is not extensively reported in recent literature.
Bacterial Sources (Actinomycetes)
Bacteria, particularly those of the order Actinomycetales, are prolific producers of complex secondary metabolites, including bisindolylmaleimide-related compounds.
-
Streptomyces species: The bacterium Streptomyces staurosporeus is the original source of staurosporine , a potent but non-selective protein kinase inhibitor that is structurally related to the bisindolylmaleimides.[4][5][6] Various Streptomyces species have been investigated for their production of staurosporine and its analogues.[4][6]
-
Saccharothrix aerocolonigenes: This actinomycete is the natural source of rebeccamycin , an indolocarbazole antitumor agent.[7][8] Bisindolylmaleimides are key intermediates in the biosynthesis of rebeccamycin.
Marine Organisms
Marine environments, including marine sediments and invertebrates like sponges, are increasingly recognized as a frontier for the discovery of novel bioactive compounds.[9][10] Symbiotic bacteria residing within these organisms are often the true producers of these metabolites. While the potential for discovering new bisindolylmaleimides from marine sources is high, specific examples with detailed quantitative yields are still emerging.
Quantitative Production of Bisindolylmaleimide-Related Compounds
The production of bisindolylmaleimide-related compounds, particularly from bacterial fermentations, has been a subject of intense research to improve yields for potential therapeutic applications. The following tables summarize the reported production yields of staurosporine and rebeccamycin from various bacterial strains and fermentation conditions.
Table 1: Production Yields of Staurosporine from Bacterial Fermentation
| Producing Organism | Fermentation Conditions | Yield | Reference |
| Streptomyces staurosporeus (Native Producer) | Not specified | 145 mg/L | [2] |
| Streptomyces sp. BV410 | JS medium, 14 days | 56 mg/L | [3] |
| Streptomyces hygroscopicus | Shake flask culture, 6 days | 130 µg/mL (130 mg/L) | [8] |
| Streptomyces albus J1074 (Heterologous Host) | Initial expression | 750 mg/L | [2] |
| Streptomyces albus J1074 (Heterologous Host) | Optimized fermentation with pH control and glucose feeding | 4568 mg/L | [2] |
Table 2: Production Yields of Rebeccamycin from Saccharothrix aerocolonigenes
| Fermentation Conditions | Yield | Reference |
| 37-liter fermentor, 204 hours | 663 mg/L | [1] |
| Shake flask (control) | 13.1 mg/L | [7] |
| Shake flask with talc microparticles | 120 mg/L | [7] |
| Shake flask with glass beads | 120 mg/L | [7] |
| Shake flask with glass macroparticles and soy lecithin | 388 mg/L | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and characterization of bisindolylmaleimide-related compounds from bacterial fermentation broths.
Fermentation and Isolation of Staurosporine from Streptomyces hygroscopicus
This protocol is adapted from a patented fermentation process.[11]
1. Fermentation:
- Prepare a vegetative culture of Streptomyces hygroscopicus in a suitable medium.
- Inoculate a production medium with the vegetative culture. A typical production medium consists of glucose (30 g/L), Nutrisoy (15 g/L), and CaCO₃ (4 g/L) in deionized water.
- Incubate the production culture at 28°C for 6 days on a rotary shaker at 250 rpm.
2. Extraction:
- Filter the whole fermentation broth (e.g., 10 L) using a filter aid.
- Stir the collected mycelial mat in tetrahydrofuran (THF) (e.g., 2 L) for one hour.
- Filter the mixture and rinse the mycelial mat with acetone (e.g., 1 L).
- Combine the filtrates and concentrate under reduced pressure to obtain an aqueous layer.
- Increase the volume of the aqueous layer with brine (e.g., 1 L) and extract with chloroform (2 x 1 L).
3. Purification:
- Dissolve the crude extract in a minimal amount of CHCl₃-CH₃OH-THF (1:1:1 v/v) and adsorb it onto silica gel.
- Apply the adsorbed material to a vacuum liquid chromatography (VLC) funnel packed with silica gel.
- Elute with a step gradient of hexane-THF. Staurosporine typically elutes with a hexane-THF (1:4 v/v) mixture.
- Further purification can be achieved by recrystallization or additional chromatographic steps like Sephadex LH-20 chromatography.
Extraction and Purification of Rebeccamycin from Saccharothrix aerocolonigenes
This protocol is based on methodologies described in the literature.[12]
1. Fermentation:
- Cultivate Saccharothrix aerocolonigenes in a suitable production medium.
2. Extraction:
- Adjust the pH of the fermentation broth and extract the whole broth with a water-immiscible organic solvent such as ethyl acetate.
- Alternatively, the mycelium can be separated by filtration or centrifugation and then extracted with a solvent like methanol or acetone.
3. Purification:
- Concentrate the crude extract in vacuo.
- Subject the concentrated extract to column chromatography on silica gel.
- Elute with a suitable solvent system, such as a gradient of chloroform and methanol.
- Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing rebeccamycin.
- Combine the pure fractions and evaporate the solvent to yield crystalline rebeccamycin.
Signaling Pathways and Experimental Workflows
Bisindolylmaleimides are potent inhibitors of protein kinases, with a particular affinity for Protein Kinase C (PKC). Understanding the PKC signaling pathway is crucial for elucidating the mechanism of action of these compounds.
Protein Kinase C (PKC) Signaling Pathway
The following diagram illustrates a simplified, canonical PKC signaling pathway initiated by the activation of a G-protein coupled receptor (GPCR).
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling cascade.
General Experimental Workflow for Isolation and Characterization
The following diagram outlines a typical workflow for the isolation and characterization of a bisindolylmaleimide from a natural source.
Caption: A general workflow for the isolation and analysis of bisindolylmaleimides.
This guide provides a foundational understanding of the bisindolylmaleimide family, their natural origins, and the methodologies employed for their study. The provided data and protocols serve as a valuable resource for researchers aiming to explore this important class of bioactive molecules.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Protein kinase C - Wikipedia [en.wikipedia.org]
- 6. US20060194294A1 - Process for the recovery of staurosporine from a fermentation broth - Google Patents [patents.google.com]
- 7. CA2036669A1 - Staurosporine fermentation process - Google Patents [patents.google.com]
- 8. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102925511B - Staurosporine preparation method - Google Patents [patents.google.com]
- 11. EP0444503A2 - Staurosporine fermentation process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Understanding the ATP-Competitive Inhibition of Protein Kinase C by Bisindolylmaleimide VII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ATP-competitive inhibition of Protein Kinase C (PKC) by the bisindolylmaleimide class of compounds, with a focus on understanding the properties of Bisindolylmaleimide VII. While specific quantitative kinetic data for "this compound" is not extensively available in peer-reviewed literature, this guide leverages data from its closely related and well-characterized analogs, such as Bisindolylmaleimide I (GF 109203X), VIII, IX (Ro-31-8220), and XI, to provide a comprehensive overview of its expected mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.
Introduction to Protein Kinase C and Bisindolylmaleimide Inhibitors
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[1][2] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3][4] Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.
Bisindolylmaleimides are a class of potent and selective PKC inhibitors that are structurally similar to the natural product staurosporine.[5] Unlike staurosporine, which exhibits broad kinase inhibitory activity, synthetic bisindolylmaleimides have been developed to display greater selectivity for PKC isoforms.[5] These compounds act as competitive inhibitors at the ATP-binding site within the catalytic domain of PKC.[6]
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which bisindolylmaleimides inhibit PKC is through direct competition with adenosine triphosphate (ATP) for binding to the kinase's active site.[6] The catalytic domain of PKC, like other kinases, has a conserved binding pocket for ATP, the phosphate donor for substrate phosphorylation. Bisindolylmaleimides possess a chemical structure that allows them to occupy this ATP-binding site, thereby preventing the binding of ATP and subsequent phosphorylation of PKC substrates. This competitive inhibition is reversible. The potency of these inhibitors, often expressed as an IC50 value, can be influenced by the concentration of ATP in the assay, a hallmark of ATP-competitive inhibition.[7][8]
Quantitative Inhibition Data
The inhibitory potency of various bisindolylmaleimide compounds against different PKC isoforms has been determined through in vitro kinase assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for several analogs of this compound.
Table 1: IC50 Values of Bisindolylmaleimide Analogs against PKC Isoforms
| Compound | PKC Isoform | IC50 (nM) | Reference |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 8 - 20 | [7][9] |
| PKCβI | 17 | [9] | |
| PKCβII | 16 | [9] | |
| PKCγ | 20 | [9] | |
| PKCε | 12 | [7] | |
| Bisindolylmaleimide VIII | PKC (rat brain) | 158 | [9] |
| PKCα | 53 | [9] | |
| PKCβI | 195 | [9] | |
| PKCβII | 163 | [9] | |
| PKCγ | 213 | [9] | |
| PKCε | 175 | [9] | |
| Bisindolylmaleimide IX (Ro-31-8220) | PKCα | 4 - 5 | [7][10] |
| PKCβI | 24 | [10] | |
| PKCβII | 14 | [10] | |
| PKCγ | 27 | [10] | |
| PKCε | 8 - 24 | [7][10] | |
| Bisindolylmaleimide XI | PKCα | 9 | |
| PKCβI | 28 | ||
| PKCε | 108 |
Table 2: Influence of ATP Concentration on the IC50 of Bisindolylmaleimide Analogs
| Compound | Kinase | IC50 at 50 µM ATP (nM) | IC50 at 5 mM ATP (nM) | Reference |
| GF109203X | PKCα | 8 | 310 | [7][8] |
| PKCε | 12 | 170 | [7][8] | |
| Ro-31-8220 | PKCα | 4 | 150 | [7][8] |
| PKCε | 8 | 140 | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the ATP-competitive inhibition of PKC by a bisindolylmaleimide compound.
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is adapted from a standard radiometric assay using [γ-32P]ATP to measure the phosphorylation of a substrate peptide.[11][12]
Materials:
-
Purified recombinant PKC isozyme
-
Bisindolylmaleimide inhibitor stock solution (in DMSO)
-
PKC substrate peptide (e.g., a synthetic peptide resembling the PKC-γ pseudosubstrate site)[10]
-
Assay Dilution Buffer (ADB)
-
Lipid activator (phosphatidylserine and diacylglycerol)[13]
-
[γ-32P]ATP
-
Mg2+/ATP cocktail
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid wash solution
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. To each tube, add:
-
10 µL of substrate cocktail.
-
10 µL of the bisindolylmaleimide inhibitor at various concentrations (or DMSO for control).
-
10 µL of Assay Dilution Buffer (ADB).
-
10 µL of lipid activator (sonicated on ice before use).[11]
-
10 µL of purified PKC enzyme (25-100 ng).
-
-
Initiate the kinase reaction by adding 10 µL of the diluted [γ-32P]ATP mixture.
-
Incubate the reaction tubes at 30°C for 10 minutes.[11]
-
Terminate the reaction by spotting a 25 µL aliquot from each tube onto the center of a numbered P81 phosphocellulose paper square.[11]
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[11]
-
Perform a final wash with acetone for 2 minutes to dry the paper.[11]
-
Transfer the P81 paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Determining ATP-Competitive Mechanism
To confirm that the inhibition is ATP-competitive, the kinase assay is performed with varying concentrations of both the inhibitor and ATP.
Procedure:
-
Follow the In Vitro PKC Kinase Activity Assay protocol as described above.
-
Create a matrix of experimental conditions with several fixed concentrations of the bisindolylmaleimide inhibitor.
-
For each inhibitor concentration, vary the concentration of ATP in the Mg2+/ATP cocktail (e.g., from a low concentration near the Km for ATP to a high, saturating concentration).
-
Measure the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[ATP]) for each inhibitor concentration.
-
For an ATP-competitive inhibitor, the Lineweaver-Burk plots will show a series of lines that intersect on the y-axis, indicating that the Vmax is unchanged while the apparent Km for ATP increases with increasing inhibitor concentration.[14]
Visualizations
Canonical PKC Signaling Pathway
The following diagram illustrates a simplified, canonical signaling pathway leading to the activation of conventional and novel PKC isoforms.
Caption: Canonical G-protein coupled receptor (GPCR) pathway activating Protein Kinase C (PKC).
Experimental Workflow for ATP-Competitive Inhibition Assay
The following diagram outlines the logical workflow for determining the IC50 and mechanism of action for a PKC inhibitor.
Caption: Workflow for characterizing a PKC inhibitor's potency and mechanism of action.
References
- 1. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes: In Vitro Kinase Assay for Bisindolylmaleimide VII
Introduction
This document provides detailed protocols for in vitro kinase assays to characterize the inhibitory activity of Bisindolylmaleimide VII, or other members of this class, against PKC and GSK-3.
Mechanism of Action
Bisindolylmaleimides exert their inhibitory effect by competing with ATP for the binding site on the kinase domain.[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The selectivity of different bisindolylmaleimide analogs for various kinases is determined by subtle differences in their chemical structures, which affect their affinity for the ATP-binding pocket of each kinase.[5]
Applications
-
Drug Discovery and Development: To screen for and characterize the potency and selectivity of novel kinase inhibitors.
-
Basic Research: To investigate the physiological and pathological roles of specific kinases in cellular signaling pathways.
-
High-Throughput Screening (HTS): The described assay formats can be adapted for HTS to identify new kinase inhibitors from large compound libraries.
Quantitative Data: IC50 Values of Bisindolylmaleimide Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common bisindolylmaleimide compounds against various protein kinases. This data is essential for comparing the potency and selectivity of new compounds like this compound.
| Compound | Target Kinase | IC50 (nM) |
| Bisindolylmaleimide I | PKCα | 20 |
| (GF109203X) | PKCβI | 17 |
| PKCβII | 16 | |
| PKCγ | 20 | |
| GSK-3β | 170 (in immunoprecipitates) | |
| Bisindolylmaleimide IV | PKC | 100 - 550 |
| PKA | 2000 - 11800 | |
| Bisindolylmaleimide VIII | Rat Brain PKC | 158 |
| PKCα | 53 | |
| PKCβI | 195 | |
| PKCβII | 163 | |
| PKCγ | 213 | |
| PKCε | 175 | |
| Bisindolylmaleimide IX | PKCα | 5 |
| (Ro 31-8220) | PKCβI | 24 |
| PKCβII | 14 | |
| PKCγ | 27 | |
| PKCε | 24 | |
| GSK-3β | 38 (in Sf21 cells) | |
| Bisindolylmaleimide XI | PKCα | 9 |
| PKCβI | 28 | |
| PKCε | 108 |
Data compiled from multiple sources.[4][6][7][8]
Experimental Protocols
Two primary protocols are provided below: one for a Protein Kinase C (PKC) assay and one for a Glycogen Synthase Kinase-3 (GSK-3) assay. These protocols can be adapted to test the inhibitory activity of this compound.
Protocol 1: In Vitro Protein Kinase C (PKC) Assay
This protocol is based on a radioactive assay that measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.[9]
Materials:
-
Purified, active PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[9]
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the Kinase Assay Buffer.
-
Prepare the lipid activator by sonicating a mixture of PS and DAG in buffer.
-
Prepare the reaction mix containing Kinase Assay Buffer, PKC substrate peptide, and the lipid activator.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add 10 µL of the reaction mix.
-
Add 10 µL of the diluted this compound or DMSO (for control).
-
Add 10 µL of purified PKC enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.[9]
-
-
Stopping the Reaction and Detection:
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[9]
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]
-
Perform a final wash with acetone and let the papers dry completely.
-
Place each paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Glycogen Synthase Kinase-3 (GSK-3) Assay
This protocol describes a non-radioactive, luminescence-based assay using a commercial kit format (e.g., ADP-Glo™ Kinase Assay).[10][11]
Materials:
-
Purified, active GSK-3β enzyme[11]
-
GSK-3 substrate peptide
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Kinase Assay Buffer.
-
Prepare the GSK-3β enzyme and substrate dilutions in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a white plate, add 5 µL of the diluted this compound or DMSO (for control).
-
Add 10 µL of the GSK-3β enzyme solution.
-
Add 10 µL of the GSK-3 substrate solution.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The amount of ADP generated is proportional to the kinase activity and the luminescent signal.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: PKC and GSK-3 Signaling Pathways and Inhibition by this compound.
References
- 1. advms.pl [advms.pl]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 4. Bisindolylmaleimide I [sigmaaldrich.com]
- 5. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. promega.com [promega.com]
- 11. promega.es [promega.es]
Application Notes and Protocols for Bisindolylmaleimide VII in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide VII is a member of the bisindolylmaleimide class of compounds, which are potent and selective inhibitors of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including those that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is often implicated in the development and progression of cancer, making it an attractive target for therapeutic intervention. This compound and its analogs exert their biological effects by competitively binding to the ATP-binding site of PKC, thereby inhibiting its kinase activity.[1][2] This inhibition can lead to cell cycle arrest and a reduction in cell proliferation, making this compound a valuable tool for cancer research and drug development.[1]
Mechanism of Action
This compound primarily targets the various isoforms of Protein Kinase C. The binding of this compound to the ATP-binding pocket of PKC prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that promotes cell growth and proliferation. While initially recognized for their PKC inhibition, some bisindolylmaleimide derivatives have been shown to interact with other kinases and cellular targets, highlighting the importance of careful experimental validation.[1]
Caption: Simplified Signaling Pathway of PKC Inhibition by this compound.
Data Presentation: Antiproliferative Activity
| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Reference Assay |
| Bisindolylmaleimide IX | A549 | Lung Carcinoma | 0.78 | Cell Growth |
| (Ro 31-8220) | MCF-7 | Breast Carcinoma | 0.897 | Cell Growth |
| HCT116 | Colon Carcinoma | 0.84 | MTT Assay |
Note: The data presented is for Bisindolylmaleimide derivatives and should be used as a reference. The specific activity of this compound may vary and should be determined experimentally.
Experimental Protocols
The following are detailed protocols for commonly used cell-based proliferation assays to evaluate the efficacy of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution (10 µM)
-
Fixation/Denaturation solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP, or fluorescent detection)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (if using a colorimetric substrate)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for the remainder of the treatment time to allow for BrdU incorporation into newly synthesized DNA.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fixation/denaturation solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Signal Detection:
-
For colorimetric detection: Add 100 µL of TMB substrate and incubate until a color change is observed. Add 100 µL of stop solution and measure the absorbance at 450 nm.
-
For fluorescent detection: Add the appropriate substrate and measure the fluorescence using a microplate reader or visualize using a fluorescence microscope.
-
Caption: General Experimental Workflow for Cell Proliferation Assays.
Conclusion
This compound is a valuable research tool for investigating the role of PKC in cell proliferation. The protocols provided herein offer robust methods for assessing its antiproliferative effects in various cell lines. Accurate determination of IC50 values and a thorough understanding of its mechanism of action will aid in the evaluation of its potential as a therapeutic agent.
References
Bisindolylmaleimide VII: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide VII is a potent and selective inhibitor of Protein Kinase C (PKC), belonging to a class of compounds structurally related to staurosporine.[1] Like other members of the bisindolylmaleimide family, it functions as an ATP-competitive inhibitor by targeting the catalytic subunit of PKC.[1] This family of inhibitors has been instrumental in dissecting the roles of PKC in a multitude of cellular signaling pathways. In the context of neuroscience, PKC is a critical regulator of neuronal function, involved in processes such as neurotransmitter release, synaptic plasticity, and neuronal survival.
Recent evidence also suggests that this compound has targets beyond PKC, most notably the calcium-binding protein Calmodulin (CaM), to which it binds with high affinity. This dual activity makes this compound a valuable tool for investigating complex signaling networks in the nervous system. Furthermore, related bisindolylmaleimide compounds have been shown to inhibit other kinases relevant to neuroscience, such as Glycogen Synthase Kinase 3β (GSK3β), and to exert neuroprotective effects against oxidative stress-induced necrosis, potentially through PKC-independent mechanisms.[2] One study also indicated that a bisindolylmaleimide compound can prevent apoptosis in cerebellar granule neurons.[1] These application notes provide an overview of the use of this compound in neuroscience research, including its pharmacological data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data for this compound and related, structurally similar bisindolylmaleimide compounds. This information is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Target | Species/Tissue | IC50 | Ki | Notes |
| Protein Kinase C | Bovine Brain | 52 nM | - | Broad PKC activity. |
| cAMP-Dependent Protein Kinase (PKA) | - | 4400 nM | - | Demonstrates selectivity for PKC over PKA. |
| Phosphorylase Kinase | - | 5700 nM | - | Demonstrates selectivity for PKC. |
| Calmodulin (CaM) | - | - | 193-248 nM (Kd) | High-affinity binding to a non-kinase target. |
Table 2: Inhibitory Activity of Related Bisindolylmaleimides (BIM I & IX)
Note: The following data for Bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220) are provided as a reference due to their structural similarity to this compound and the limited availability of isoform-specific data for BIM VII.
| Compound | Target | IC50 | Notes |
| Bisindolylmaleimide I | PKCα | 20 nM | Cell-free assay. |
| PKCβI | 17 nM | Cell-free assay. | |
| PKCβII | 16 nM | Cell-free assay. | |
| PKCγ | 20 nM | Cell-free assay. | |
| GSK3β | 170 nM | In GSK3β immunoprecipitates. | |
| Bisindolylmaleimide IX | PKCα | 5 nM | Cell-free assay. |
| PKCβI | 24 nM | Cell-free assay. | |
| PKCβII | 14 nM | Cell-free assay. | |
| PKCγ | 27 nM | Cell-free assay. | |
| PKCε | 24 nM | Cell-free assay. | |
| GSK3β | 2.8 nM | In GSK3β immunoprecipitates. |
Signaling Pathways and Experimental Workflows
PKC Signaling Pathway Inhibition by this compound
This compound, as a potent PKC inhibitor, can be used to investigate the downstream consequences of blocking this critical signaling node. PKC is activated by diacylglycerol (DAG) and calcium (for conventional isoforms) and phosphorylates a wide range of substrate proteins involved in neuronal function.
Calmodulin Signaling Pathway and its Potential Inhibition
This compound's ability to bind to Calmodulin (CaM) suggests a secondary mechanism of action. CaM is a ubiquitous calcium sensor that, upon binding Ca2+, activates numerous downstream effectors, including CaM kinases (CaMKs), which are crucial for synaptic plasticity and other neuronal processes.
Experimental Workflow: Investigating Neuroprotection
This workflow outlines a general procedure to assess the neuroprotective effects of this compound against an excitotoxic or oxidative insult in primary neuronal cultures.
Experimental Protocols
Protocol 1: Treatment of Primary Neuronal Cultures
This protocol provides a general guideline for treating primary cortical or hippocampal neurons with this compound.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 10 nM - 10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
-
-
Cell Treatment:
-
Aspirate the old medium from the primary neuronal cultures.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1 hour for acute inhibition, or longer for chronic studies, but be mindful of potential toxicity with prolonged exposure as noted for related compounds).
-
-
Downstream Analysis:
-
After incubation, the cells can be processed for various downstream applications, such as Western blotting, immunocytochemistry, or cell viability assays.
-
Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on PKC activity by measuring the phosphorylation of a known PKC substrate (e.g., MARCKS).
Materials:
-
Treated primary neuronal cultures (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
-
Protocol 3: In Vitro Kinase Assay
This protocol provides a framework for directly measuring the inhibitory activity of this compound on purified PKC in a cell-free system.
Materials:
-
Recombinant active PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound
-
Kinase assay buffer
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, PKC substrate, and the desired concentration of this compound (and a vehicle control).
-
Add the recombinant PKC enzyme to the mixture.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stopping the Reaction:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately immerse the paper in a wash solution of phosphoric acid to stop the reaction and remove unincorporated [γ-32P]ATP.
-
-
Washing and Counting:
-
Wash the P81 paper several times with phosphoric acid.
-
Perform a final wash with acetone and let the paper dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for neuroscience research, primarily acting as a potent inhibitor of PKC. Its additional high-affinity interaction with Calmodulin opens up further avenues for investigating the intricate signaling networks within neurons. The provided data and protocols offer a foundation for researchers to effectively utilize this compound in their studies of neuronal function, signaling, and disease. As with any pharmacological inhibitor, careful consideration of its selectivity and potential off-target effects, as suggested by the data on related compounds, is essential for robust experimental design and accurate interpretation of results.
References
Troubleshooting & Optimization
Bisindolylmaleimide VII: A Technical Guide to Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Bisindolylmaleimide VII. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C and protected from light.[1][2] When stored under these conditions, the compound is expected to be stable for an extended period. One supplier suggests a stability of at least 4 years.[3]
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] It is recommended to protect the solutions from light.[1]
Q4: How long are stock solutions stable?
A4: The stability of stock solutions can vary depending on the storage temperature. Some sources suggest that DMSO stock solutions are stable for up to 4 months at -20°C.[4] For longer-term storage, -80°C is recommended, with stability for up to one year.[5][6]
Q5: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A5: Difficulty in dissolving the compound may be due to the quality of the DMSO. It is recommended to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[5][7]
Q6: Can I dilute my DMSO stock solution in aqueous buffers?
A6: Yes, DMSO stock solutions can be further diluted with aqueous buffers just prior to use.[4] However, it is important to note that the stability of this compound in aqueous solutions is significantly lower than in DMSO. Therefore, aqueous dilutions should be prepared fresh for each experiment and used immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in experiments | 1. Improper storage of solid compound or stock solution. | 1. Ensure solid is stored at -20°C and protected from light. Aliquot and store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| 2. Degradation of the compound in aqueous solution. | 2. Prepare fresh dilutions in aqueous buffers immediately before each experiment. Do not store the compound in aqueous solutions. | |
| 3. Exposure to light. | 3. Minimize exposure of the solid compound and its solutions to light. Use amber vials or wrap containers in foil. | |
| Precipitation of the compound in cell culture media | 1. Poor solubility in the aqueous environment of the media. | 1. Ensure the final concentration of DMSO in the cell culture media is low and does not exceed a level that is toxic to the cells (typically <0.5%). The final concentration of this compound should also be within its solubility limit in the media. |
| 2. Interaction with components of the media. | 2. Perform a small-scale test to check for precipitation before treating a large batch of cells. | |
| Inconsistent experimental results | 1. Use of degraded compound. | 1. Use a fresh aliquot of the stock solution or prepare a new stock solution from the solid compound. |
| 2. Inaccurate concentration of the stock solution. | 2. Ensure the compound was fully dissolved in DMSO when preparing the stock solution. Use a calibrated pipette for accurate dilutions. |
Data on Stability and Storage
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | - | -20°C | ≥ 4 years | [3] |
| Stock Solution | DMSO | -20°C | Up to 4 months | [4] |
| Stock Solution | Solvent | -20°C | 1 month | [5] |
| Stock Solution | Solvent | -80°C | 1 year | [5][6] |
Experimental Protocols
Protocol for Preparing Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Assessing Solution Stability
This is a general guideline for researchers to assess the stability of their this compound solutions under their specific experimental conditions.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the working concentration in the desired aqueous buffer or cell culture medium.
-
Analyze the initial concentration (T=0) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light, exposed to light).
-
Analyze aliquots of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours) using the same analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the degradation rate.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 96% (TLC), solid | 137592-47-3 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bisindolylmaleimide I - CAS 133052-90-1 - Calbiochem | 203290 [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
Potential off-target effects of Bisindolylmaleimide VII
Welcome to the technical support center for Bisindolylmaleimide VII. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Protein Kinase C (PKC).[1] It belongs to the bisindolylmaleimide family of compounds, which are structurally similar to staurosporine but exhibit greater selectivity for PKC over some other kinases.[1][2] These compounds act as ATP-competitive inhibitors at the catalytic subunit of PKC and are widely used as chemical probes to investigate PKC-mediated signaling pathways.[1][3]
Q2: What are the potential off-target effects of this compound and its analogs?
-
Other Kinases: Ste20-related kinase and Cyclin-dependent kinase 2 (CDK2).[4]
-
Non-Kinase Proteins: Adenosine kinase and Quinone reductase type 2.[4]
-
Other Potential Targets: Recent studies on bisindolylmaleimide derivatives have also suggested interactions with the SH2 domain of STAT3 and DNA topoisomerase.[5][6]
It is crucial for researchers to consider that minor chemical variations between different bisindolylmaleimide compounds can lead to different off-target binding profiles.[4]
Q3: How can I experimentally determine if this compound is causing off-target effects in my system?
To ascertain if unexpected experimental outcomes are a result of off-target effects, several methodologies can be employed:
-
In Vitro Kinome Profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory concentration (e.g., IC50) for each. This provides a broad view of its selectivity.[7][8]
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): An analog of this compound can be immobilized on a solid support (like beads) to "pull down" interacting proteins from cell lysates. These interacting proteins are then identified by mass spectrometry.[4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in the thermal stability of proteins in the presence of this compound can indicate direct binding.
-
Phenotypic Rescue/Confirmation: If an off-target is identified, using techniques like siRNA or CRISPR/Cas9 to deplete the off-target protein should prevent the unexpected phenotype when the cells are treated with this compound.
Q4: My experimental results are inconsistent with known PKC inhibition. How can I troubleshoot this?
If you observe a phenotype that cannot be explained by the inhibition of PKC, it is prudent to investigate potential off-target effects. The following troubleshooting guide and workflow can help.
Troubleshooting Guide
Unexpected Experimental Phenotype Observed
If you observe an unexpected cellular response following treatment with this compound, follow this workflow to investigate potential off-target effects.
Caption: Troubleshooting workflow for unexpected phenotypes.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and its close analog, GF 109203X, against its primary target PKC and known off-targets. This data is compiled from various sources and should be used as a reference.
Table 1: In Vitro Inhibitory Activity of Bisindolylmaleimide Analogs
| Compound | Target | IC50 / Ki | Notes |
| This compound | Protein Kinase C (bovine brain) | 52 nM | - |
| This compound | cAMP-Dependent Protein Kinase | 4400 nM | ~85-fold less potent than against PKC |
| This compound | Phosphorylase Kinase | 5700 nM | ~110-fold less potent than against PKC |
| GF 109203X (BIM I) | PKCα | 20 nM | Potent inhibitor of conventional PKCs |
| GF 109203X (BIM I) | PKCβI | 17 nM | Potent inhibitor of conventional PKCs |
| GF 109203X (BIM I) | PKCβII | 16 nM | Potent inhibitor of conventional PKCs |
| GF 109203X (BIM I) | PKCγ | 20 nM | Potent inhibitor of conventional PKCs |
| GF 109203X (BIM I) | Ki | 14 nM | ATP-competitive |
Data compiled from product datasheets and publications.[1][3][9]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
Caption: Experimental workflow for in vitro kinome profiling.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a multi-well plate, add the reaction buffer, the specific kinase, and the substrate (peptide or protein).
-
Compound Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Initiation of Reaction: Add ATP to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the remaining kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Affinity Purification of Cellular Targets
This protocol outlines the steps to identify cellular binding partners of this compound.
Methodology:
-
Ligand Immobilization: Synthesize a derivative of this compound containing a linker arm that can be covalently coupled to a solid support, such as NHS-activated Sepharose beads, without significantly disrupting its binding capabilities.
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to maintain protein integrity and protein-protein interactions.
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-coupled beads. As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.
-
To increase specificity, a competition experiment can be performed where another aliquot of the lysate is pre-incubated with a high concentration of free this compound before adding the beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competing with a high concentration of free this compound.
-
Protein Identification: Concentrate the eluted proteins and resolve them by SDS-PAGE. Excise the protein bands for in-gel digestion with trypsin, followed by identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.
Signaling Pathway Context
The following diagram illustrates the intended target of this compound within the PKC signaling pathway and how an off-target interaction could lead to unintended consequences.
Caption: PKC pathway and potential off-target interference.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Bisindolylmaleimide I | PKC | PDGFR | TargetMol [targetmol.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Technical Support Center: Bisindolylmaleimide VII and Non-Cancerous Cell Lines
This technical support center provides guidance and troubleshooting for researchers investigating the cytotoxicity of Bisindolylmaleimide VII in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as a potent inhibitor of Protein Kinase C (PKC). It is often used in research to study the roles of PKC in various cellular processes. While it is noted for its activity in cancer cell lines, its effects on non-cancerous cells are less characterized.
Q2: What are the expected cytotoxic effects of this compound on non-cancerous cell lines?
A2: There is limited publicly available data on the specific cytotoxicity of this compound in a wide range of non-cancerous cell lines. As a PKC inhibitor, its effects can vary significantly depending on the cell type and the specific PKC isoforms they express. It is crucial to perform dose-response experiments to determine the cytotoxic potential in your specific cell line of interest.
Q3: What would be a good starting concentration range for cytotoxicity testing with this compound in non-cancerous cell lines?
A3: Without prior data, a broad concentration range is recommended for initial screening. A common starting point for novel compounds is a logarithmic dilution series, for example, from 1 nM to 100 µM. This will help in identifying the dynamic range of the compound's effect and for determining the IC50 value.
Q4: Which non-cancerous cell lines are suitable for initial cytotoxicity screening of this compound?
A4: The choice of cell line should be guided by your research question. However, some commonly used non-cancerous cell lines for general cytotoxicity assessment include:
-
Fibroblasts: e.g., NIH-3T3 (mouse embryonic fibroblast), WI-38 (human fetal lung fibroblast)
-
Epithelial cells: e.g., HaCaT (human keratinocyte), MDCK (canine kidney epithelial)
-
Endothelial cells: e.g., HUVEC (human umbilical vein endothelial cells)
Q5: What positive and negative controls should I use in my cytotoxicity assays?
A5:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the this compound. This accounts for any potential toxicity of the solvent.
-
Positive Control: A well-characterized cytotoxic agent to ensure the assay is working correctly. Examples include staurosporine or doxorubicin.
Troubleshooting Guide
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
-
Avoid using the outer wells of the microplate as they are more prone to evaporation (edge effect). If you must use them, fill the surrounding empty wells with sterile PBS or water.
-
Ensure complete mixing of this compound in the culture medium before adding it to the cells.
-
Problem 2: My vehicle control (e.g., DMSO) is showing significant cytotoxicity.
-
Possible Cause: The concentration of the vehicle is too high for your cell line.
-
Solution:
-
Most cell lines can tolerate DMSO up to 0.5%, but some are more sensitive.
-
Perform a dose-response experiment with your vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
-
Aim to keep the final vehicle concentration consistent across all wells and as low as possible (ideally ≤ 0.1%).
-
Problem 3: I am not observing any cytotoxicity even at high concentrations of this compound.
-
Possible Cause: The chosen cell line may be resistant to the effects of PKC inhibition, the incubation time may be too short, or the compound may have degraded.
-
Solution:
-
Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).
-
Verify the activity of your this compound stock. You can test it on a sensitive cancer cell line known to be affected by it.
-
Consider that your non-cancerous cell line may not be dependent on the PKC isoforms inhibited by this compound for survival. You may need to try a different cell line or investigate other cellular endpoints besides cell death.
-
Experimental Protocols
General Protocol for Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound.
-
Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Quantitative Data Summary
As there is limited specific data for this compound cytotoxicity in a broad range of non-cancerous cell lines in the public domain, the following table is provided as a template for researchers to record their own findings.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 Value (µM) | Assay Method |
| e.g., NIH-3T3 | Mouse Fibroblast | 48 | Enter your value | MTT |
| e.g., HaCaT | Human Keratinocyte | 48 | Enter your value | XTT |
| e.g., HUVEC | Human Endothelial | 72 | Enter your value | Resazurin |
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: The inhibitory action of this compound on the PKC signaling pathway.
Troubleshooting insolubility of Bisindolylmaleimide VII in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Bisindolylmaleimide VII in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is readily soluble in DMSO. Some sources also report solubility in methanol and dimethylformamide (DMF).[2]
Q2: What is the typical concentration for a stock solution?
A2: While specific concentrations depend on the experimental needs, stock solutions are often prepared at concentrations ranging from 1 mg/mL to 25 mg/mL in DMSO.[2][3] For example, a 10 mg/mL stock in DMSO is common. Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] DMSO stock solutions are generally stable for several months when stored properly at -20°C.
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental buffer. Why is this happening and how can I prevent it?
A4: this compound is sparingly soluble in aqueous buffers.[2] Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. This is a common issue known as "crashing out." To prevent this, it is crucial to ensure the final concentration of the compound in the aqueous buffer is below its solubility limit and that the percentage of DMSO is kept to a minimum, as high concentrations of organic solvents can have physiological effects.[2] For best results, add the DMSO stock to your buffer drop-wise while vortexing or stirring. Performing serial dilutions can also be effective.
Q5: Are there alternative methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, for challenging applications, a co-solvent system can be employed. One such method involves first diluting the concentrated DMSO stock solution in a solvent like PEG300, followed by the addition of a surfactant like Tween80, and then finally adding the aqueous buffer.[4][5] Another reported method is to prepare the stock in DMF and then dilute it into the aqueous buffer, for instance, achieving a solubility of approximately 0.1 mg/ml in a 1:9 solution of DMF:PBS (pH 7.2).[2] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2]
Troubleshooting Guide: Insolubility and Precipitation
This guide addresses common problems encountered when preparing working solutions of this compound.
Problem 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in your aqueous buffer is too high. Try lowering the final concentration. |
| Improper Mixing Technique | Rapidly adding the concentrated stock can cause localized high concentrations, leading to precipitation. Add the stock solution slowly, drop-by-drop, to the vortexing or stirring aqueous buffer. |
| Buffer Composition | Components in your buffer (e.g., high salt concentrations, certain proteins) may reduce the solubility of the compound. Test solubility in a simpler buffer (e.g., PBS) first. Changes in pH can also affect solubility, as this compound has a predicted pKa of 8.18.[1] |
| Low Temperature of Aqueous Buffer | Diluting into a cold buffer can decrease solubility. Try warming the aqueous buffer to room temperature or 37°C before adding the compound. |
Problem 2: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Recommended Solution |
| Delayed Precipitation | The compound may be in a supersaturated state and is slowly precipitating. Prepare the working solution immediately before use. Storing aqueous solutions of this compound is not recommended.[2] |
| Instability at Experimental Temperature | Prolonged incubation at 37°C might affect the stability and solubility of the compound in your specific medium. Minimize the time between solution preparation and the start of the experiment. |
| Interaction with Cultureware | The compound may adsorb to the surface of plastic tubes or plates. Consider using low-adhesion plasticware or pre-coating the wells. |
Data Summary
Solubility Data for Bisindolylmaleimide Derivatives
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | Soluble | [1] |
| Bisindolylmaleimide I | DMSO | 5 - 10 mg/mL | [6] |
| Bisindolylmaleimide I | DMF | 3 mg/mL | [6] |
| Bisindolylmaleimide I | DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [6] |
| Bisindolylmaleimide IX (mesylate) | DMSO | ~20 mg/mL | [2] |
| Bisindolylmaleimide IX (mesylate) | DMF | ~25 mg/mL | [2] |
| Bisindolylmaleimide IX (mesylate) | DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. For example, for this compound (Molecular Weight: 453.54 g/mol ), dissolve 4.54 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Perform a 1:10 or 1:100 serial dilution of the 10 mM stock solution in DMSO. This reduces the volume of DMSO added to the final aqueous solution.
-
Prepare Final Working Solution: Warm your aqueous buffer (e.g., cell culture medium or kinase assay buffer) to the desired experimental temperature (e.g., 37°C). While vigorously vortexing or stirring the buffer, add the required volume of the DMSO stock (or intermediate dilution) drop-wise to achieve the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use Immediately: Use the freshly prepared aqueous solution immediately. Do not store.[2]
Protocol 2: Protein Kinase C (PKC) Inhibition Assay
This is a general protocol for assessing PKC inhibition.
-
Prepare Assay Buffer: A typical kinase assay buffer may contain 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 100 µM CaCl₂.[5]
-
Prepare Working Solution: Prepare the this compound working solution in the assay buffer as described in Protocol 1 to various desired final concentrations (e.g., 1 nM to 10 µM).[7]
-
Reaction Setup: In a microplate well, combine the purified PKC enzyme, a suitable substrate (e.g., lysine-rich histone), and cofactors like phosphatidylserine and diacylglycerol.[5]
-
Inhibitor Pre-incubation: Add the this compound working solution to the wells and incubate for 10-15 minutes at 30°C. This allows the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[5]
-
Incubate: Allow the reaction to proceed for a set time (e.g., 10 minutes) at 30°C.[5]
-
Terminate Reaction: Stop the reaction, for example, by adding a solution like 30% acetic acid or spotting the mixture onto P81 phosphocellulose paper and washing with phosphoric acid.[4]
-
Quantify: Measure the incorporation of the phosphate group into the substrate to determine kinase activity and the extent of inhibition.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and inhibition.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
How to control for PKC-independent effects of Bisindolylmaleimide VII
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the protein kinase C (PKC)-independent effects of Bisindolylmaleimide VII (also known as Ro 31-8220).
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected or inconsistent results with this compound. What are its known PKC-independent targets?
A1: this compound is a potent, cell-permeable inhibitor of Protein Kinase C (PKC). However, it is not entirely specific and is known to interact with several other kinases and proteins, often with similar potency to its intended PKC target.[1][2] These off-target effects are a critical consideration in experimental design and data interpretation.
Several studies have demonstrated that bisindolylmaleimides can target a range of other signaling molecules, leading to PKC-independent biological effects.[3][4][5] For example, Ro 31-8220 (this compound) has been shown to inhibit organic cation transporter 1 (OCT1) activity in a manner independent of PKC inhibition.[6] Other bisindolylmaleimides have also been reported to modulate Wnt signaling through GSK-3β and β-catenin and to possess potent proapoptotic properties.[3][4]
Below is a summary of prominent known off-targets for this compound (Ro 31-8220).
Table 1: Summary of Known PKC-Independent Targets of this compound (Ro 31-8220)
| Target Class | Specific Target | Reported IC50 | Reference |
| Serine/Threonine Kinases | Glycogen Synthase Kinase 3β (GSK3β) | 38 nM | [2] |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 8 nM | [2] | |
| p90 Ribosomal S6 Kinase (RSK) | Potent Inhibition | [1] | |
| Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAPK1b) | Potent Inhibition | [2] | |
| 70 kDa Ribosomal S6 Kinase (S6K1) | Potent Inhibition | [2] | |
| Transporters | Organic Cation Transporter 1 (OCT1) | 0.18 µM | [6] |
| Other Proteins | Calmodulin (CaM) | High Affinity (nM range) | [7] |
| DNA Topoisomerase | Activity Inhibition | [8] | |
| Ion Channels | Voltage-dependent Na+ channels | Activity Inhibition | [2] |
Q2: How can I design an experiment to confirm that my observed cellular effect is specifically due to PKC inhibition?
A2: Distinguishing between PKC-dependent and PKC-independent effects is crucial for accurate data interpretation. A multi-pronged approach is recommended to validate the specificity of this compound's action in your experimental system. The following workflow provides a logical sequence of control experiments.
Q3: What alternative PKC inhibitors can I use as controls, and how do they compare?
Table 2: Comparison of Commonly Used PKC Inhibitors
| Inhibitor | Class | Typical Conc. | Selectivity Profile & Key Considerations |
| This compound | Bisindolylmaleimide | 0.1 - 10 µM | Pan-PKC inhibitor. Known off-targets include GSK3β, RSK, MSK1, and OCT1.[1][2][6] |
| Staurosporine | Indolocarbazole | 10 - 200 nM | Potent but highly non-selective pan-kinase inhibitor. Useful as a positive control for kinase inhibition in general, but poor for implicating a specific kinase. |
| Chelerythrine Chloride | Benzophenanthridine Alkaloid | 1 - 10 µM | Competitive at the substrate-binding site, not the ATP site. Often used as an alternative to ATP-competitive inhibitors. Specificity can be an issue. |
| Gö 6983 | Bisindolylmaleimide | 0.1 - 1 µM | Broad spectrum PKC inhibitor (α, β, γ, δ, ζ). Also inhibits other kinases like Flt3, JAK3, and Chk1. |
| Sotrastaurin (AEB071) | Pyrrolopyrimidine | 0.1 - 1 µM | Potent and selective for classical (α, β) and novel (δ, ε, θ) PKC isoforms. Often shows greater specificity than older bisindolylmaleimides. |
| Bisindolylmaleimide V | Bisindolylmaleimide | 1 - 10 µM | A structurally related but biologically inactive analog of other bisindolylmaleimides. An excellent negative control for off-target effects related to the core chemical structure.[9] |
Q4: I suspect an off-target effect on the GSK-3β pathway. How can I visualize the potential signaling crosstalk and test for it?
A4: this compound is a known potent inhibitor of GSK-3β.[2] If your experimental context involves pathways regulated by GSK-3β (e.g., Wnt signaling, glycogen metabolism, apoptosis), it is crucial to test for off-target inhibition. A common method is to perform a Western blot to check the phosphorylation status of GSK-3β at Serine 9, which is an inhibitory phosphorylation site. Inhibition of GSK-3β by this compound would not be expected to alter this specific phosphorylation mark directly; rather, you would assess the phosphorylation of a known GSK-3β substrate, such as β-catenin or Tau.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated PKC Substrate (MARCKS)
This protocol is designed to determine if this compound inhibits PKC activity within the cell by measuring the phosphorylation of a well-known PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Materials:
-
Cells of interest
-
Phorbol 12-myristate 13-acetate (PMA) or other PKC activator
-
This compound
-
Cold PBS, pH 7.4
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Anti-phospho-MARCKS (Ser152/156), Anti-total-MARCKS, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed cells to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for 15-30 minutes. Include an unstimulated control group.
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each plate/dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: A decrease in the phospho-MARCKS signal in the this compound-treated group compared to the PMA-only group indicates successful PKC inhibition. The membrane can be stripped and re-probed for total MARCKS and GAPDH to ensure equal protein loading.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework to directly measure the inhibitory effect of this compound on purified, active PKC enzyme.
Materials:
-
Recombinant active PKC isoform (e.g., PKCα)
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (radioactive [γ-³²P]ATP or for use with luminescence-based kits)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar non-radioactive kit
Procedure (using ADP-Glo™ as an example):
-
Reagent Preparation: Prepare a serial dilution of this compound in kinase buffer (e.g., from 1 µM down to 1 nM). Prepare solutions of PKC enzyme, substrate peptide, and ATP according to the kit manufacturer's protocol.
-
Kinase Reaction Setup (in a 96-well plate):
-
To each well, add 5 µL of kinase reaction buffer.
-
Add 5 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 10 µL of the PKC enzyme/substrate peptide mix.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at the optimal temperature for the enzyme (e.g., 30°C).
-
-
Terminate Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Plot the kinase activity (luminescence) against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the PKC activity.
-
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advms.pl [advms.pl]
- 6. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 7. Bisindolylmaleimides New Ligands of CaM Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Addressing batch-to-batch variability of Bisindolylmaleimide VII
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Bisindolylmaleimide VII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1] It belongs to a class of compounds structurally similar to staurosporine but offers greater selectivity for PKC over other protein kinases.[1] Its mechanism of action involves competing with ATP for the binding site on the catalytic subunit of PKC, thereby inhibiting its kinase activity.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and activity, this compound should be stored as a solid at -20°C and protected from light.[1][2] Stock solutions are typically prepared in DMSO and can be stored at -20°C for short periods.[1] For long-term storage of stock solutions, it is advisable to aliquot and freeze them at -80°C to minimize freeze-thaw cycles.
Q3: I am observing inconsistent results with a new batch of this compound. What could be the cause?
Inconsistent results between different batches of this compound can stem from several factors, including:
-
Purity: The percentage of the active compound may differ between batches. Impurities can interfere with the assay or have off-target effects.
-
Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Presence of Isomers: Different synthetic routes may result in varying ratios of isomers, which could have different biological activities.
It is crucial to qualify each new batch to ensure consistency in your experiments.
Troubleshooting Guide
Issue 1: Decreased or inconsistent inhibitory activity in a cell-based assay.
If you observe a significant difference in the IC50 value or the overall efficacy of this compound with a new batch, consider the following troubleshooting steps:
Experimental Workflow for Troubleshooting Inconsistent Activity
Caption: Workflow for troubleshooting inconsistent this compound activity.
Detailed Steps:
-
Confirm Proper Handling: Ensure that the new batch has been stored and handled correctly according to the manufacturer's recommendations (stored at -20°C, protected from light).
-
Prepare Fresh Stock Solutions: Dissolve the new batch of this compound in fresh, anhydrous DMSO to the desired stock concentration.[1] Ensure complete dissolution.
-
Perform a Side-by-Side Comparison: If you have a small amount of a previously well-performing batch, conduct a head-to-head comparison with the new batch in your assay. This is the most reliable way to determine if the issue is with the new batch.
-
Validate with a Control Assay: Test the new batch in a well-established and validated in vitro kinase assay with purified PKC enzyme. This will help determine if the issue is specific to your cell-based assay or a general problem with the compound's activity.
-
Contact the Supplier: If you confirm that the new batch is underperforming, contact the supplier and provide them with your comparative data. They may be able to provide a replacement batch or further quality control information.
Issue 2: Unexpected off-target effects or cellular toxicity.
If you observe unexpected cellular phenotypes or toxicity that were not present with previous batches, it could be due to impurities.
Logical Relationship for Investigating Off-Target Effects
Caption: Investigating the cause of unexpected off-target effects.
Detailed Steps:
-
Review the Certificate of Analysis (CofA): Carefully examine the CofA for the new batch and compare it to the previous one. Look for differences in purity levels or any listed impurities.
-
Dose-Response for Toxicity: Perform a dose-response experiment to determine the toxicity profile of the new batch compared to the old one. A significant shift in the toxic concentration could indicate the presence of a cytotoxic impurity.
-
Consider Off-Target Kinase Profiling: If your results suggest a specific signaling pathway is being affected unexpectedly, consider profiling the new batch against a panel of kinases to identify potential off-target inhibition.
-
Analytical Chemistry: If possible, collaborate with an analytical chemistry core to run HPLC or mass spectrometry on the new batch to identify potential impurities that are not listed on the CofA.
Quantitative Data Summary
Table 1: Selectivity of this compound for PKC over other kinases.
| Enzyme | IC50 (nM) |
| Protein Kinase C | 52 |
| cAMP-Dependent Protein Kinase | 4400 |
| Phosphorylase Kinase | 5700 |
Data from Sigma-Aldrich product information sheet for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PKC. Specific components and concentrations may need to be optimized for your particular PKC isoform and substrate.
-
Materials:
-
Recombinant human PKC
-
PKC substrate (e.g., MARCKS peptide)
-
ATP (with [γ-³²P]ATP for radiometric detection)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
This compound stock solution
-
96-well plates
-
Scintillation counter and consumables (for radiometric assay) or appropriate detection reagents for non-radiometric assays.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the PKC enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
PKC Signaling Pathway
Caption: Simplified PKC signaling pathway and the point of inhibition by this compound.
References
Validation & Comparative
A Comparative Analysis of PKC Isoform Selectivity: Bisindolylmaleimide VII vs. Staurosporine
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of Bisindolylmaleimide VII and the broad-spectrum kinase inhibitor, staurosporine, against Protein Kinase C (PKC) isoforms. This analysis is supported by experimental data and detailed methodologies to aid in the informed selection of chemical probes for signal transduction research.
Introduction to PKC Inhibition
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The development of selective inhibitors for specific PKC isoforms is a critical area of research for dissecting their individual functions and for the development of targeted therapeutics.
Staurosporine, an indolocarbazole alkaloid, is a potent but non-selective ATP-competitive kinase inhibitor that inhibits a wide range of kinases, including most PKC isoforms, with high affinity. Its lack of selectivity makes it a useful tool for broadly studying kinase-dependent signaling but limits its application for dissecting the roles of specific kinases. In contrast, the bisindolylmaleimides were developed as more selective PKC inhibitors, also acting as ATP-competitive inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for staurosporine and representative bisindolylmaleimides against various PKC isoforms.
Table 1: IC50 Values of Staurosporine against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 2 |
| PKCγ | 5 |
| PKCη | 4 |
| PKCδ | 20 |
| PKCε | 73 |
| PKCζ | 1086 |
Data sourced from publicly available databases.[1]
Table 2: IC50 Values of Bisindolylmaleimide I (GF109203X) against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 20 |
| PKCβI | 17 |
| PKCβII | 16 |
| PKCγ | 20 |
Data sourced from publicly available databases.[2]
Table 3: IC50 Values of Bisindolylmaleimide IX (Ro 31-8220) against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 5 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
Data sourced from publicly available databases.[3]
Broader Kinase Selectivity:
Staurosporine is known to inhibit a wide array of other kinases with high potency. For instance, it inhibits PKA, PKG, and CaMKII with IC50 values in the low nanomolar range, highlighting its non-selective profile.[1] Bisindolylmaleimides, while more selective for PKC, have been shown to inhibit other kinases, such as GSK3β and MAPKAP-K1b, often with potencies similar to their PKC inhibition.[3] This underscores the importance of profiling any kinase inhibitor against a broad panel of kinases to fully understand its cellular effects.
Experimental Protocols
The determination of inhibitor selectivity and IC50 values relies on robust and well-defined experimental protocols. Below are generalized methodologies for in vitro kinase assays commonly used to assess the potency of inhibitors like bisindolylmaleimides and staurosporine.
In Vitro Radiometric Kinase Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified recombinant PKC isoforms
-
Specific peptide or protein substrate (e.g., myelin basic protein or a synthetic peptide)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for cPKC and nPKC activation
-
Inhibitor stock solutions (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific PKC isoform, its substrate, and the necessary cofactors (PS, DAG, and Ca²⁺ for cPKCs).
-
Add varying concentrations of the inhibitor (e.g., this compound or staurosporine) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the P81 papers using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Fluorescence-Based Kinase Assay
This method offers a non-radioactive alternative and often allows for real-time monitoring of kinase activity.
Materials:
-
Purified recombinant PKC isoforms
-
Fluorogenic kinase substrate (e.g., a peptide with a fluorescent reporter group that changes its properties upon phosphorylation)
-
Kinase assay buffer
-
ATP
-
PS and DAG for activation
-
Inhibitor stock solutions
-
Microplate reader capable of fluorescence detection
Procedure:
-
In a multi-well plate, prepare the reaction mixture containing the kinase assay buffer, the PKC isoform, the fluorogenic substrate, and cofactors.
-
Add serial dilutions of the inhibitor or DMSO to the wells.
-
Initiate the reaction by adding ATP.
-
Monitor the change in fluorescence intensity over time using a microplate reader.
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence signal.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of PKC inhibition and the process of determining inhibitor selectivity, the following diagrams are provided in DOT language.
Caption: Simplified PKC signaling pathway.
Caption: General workflow for an in vitro kinase assay.
Conclusion
This comparative guide highlights the key differences in selectivity between the non-selective kinase inhibitor staurosporine and the more targeted bisindolylmaleimide family of PKC inhibitors. While staurosporine potently inhibits a broad range of PKC isoforms and other kinases, bisindolylmaleimides, as represented by Bisindolylmaleimide I and IX, demonstrate a greater, though not absolute, selectivity for the PKC family. The choice between these inhibitors will ultimately depend on the specific research question. For broad inhibition of kinase activity, staurosporine is a suitable tool. However, for studies aiming to dissect the specific roles of PKC isoforms, a more selective inhibitor from the bisindolylmaleimide class, coupled with careful validation of its effects on other potential off-target kinases, is the more appropriate choice. The provided experimental protocols and diagrams serve as a foundation for researchers to design and interpret experiments aimed at characterizing the selectivity and potency of kinase inhibitors.
References
A Comparative Guide to Calmodulin Inhibitors: Bisindolylmaleimide VII and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in a vast array of cellular signaling pathways. Its ability to modulate the activity of a diverse set of downstream effector proteins, including protein kinases, phosphatases, and ion channels, makes it a critical regulator of cellular function and a compelling target for therapeutic intervention. This guide provides a detailed comparison of Bisindolylmaleimide VII with other prominent calmodulin inhibitors, offering insights into their relative potencies, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Performance Comparison of Calmodulin Inhibitors
The following table summarizes the quantitative data for this compound and other well-characterized calmodulin inhibitors. It is important to note that the inhibitory potencies (IC50 and K_d values) are often determined using different experimental methodologies and conditions, which can influence the results. Direct, head-to-head comparisons under identical assay conditions are limited in the current literature.
| Inhibitor | Type | Target Enzyme/Assay for Potency Determination | IC50 | K_d | Key Characteristics |
| This compound | Bisindolylmaleimide | Calmodulin (fluorescent biosensor binding assay) | Not widely reported | 186.2 nM[1] | Potent binder to calmodulin. Also a well-documented, potent, and selective inhibitor of Protein Kinase C (PKC).[2] |
| W-7 Hydrochloride | Naphthalenesulfonamide | Ca2+/calmodulin-dependent phosphodiesterase | 28 µM[3] | Not widely reported | A selective calmodulin antagonist that is cell-permeable and reversible.[3] |
| Calmidazolium Chloride | Imidazole | CaM-dependent phosphodiesterase | 0.15 µM[3] | 3 nM[3] | A potent and widely used calmodulin antagonist. |
| Trifluoperazine | Phenothiazine | Calmodulin-dependent enzyme activities | Micromolar range (assay dependent)[1][4] | ~0.53-5.74 µM (Ca2+ dependent)[5] | A classical calmodulin inhibitor, also known to interact with other cellular targets. |
| Chlorpromazine | Phenothiazine | Calmodulin (fluorescent biosensor binding assay) | Not widely reported | 492.2 nM[1] | A phenothiazine derivative with calmodulin inhibitory activity. |
| KN-93 | Benzylamine | Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | ~1-4 µM[6] | Not widely reported | A widely used inhibitor of CaMKII, acting competitively with calmodulin binding to the kinase.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key concepts in calmodulin inhibition.
Caption: Calmodulin activation and inhibition pathway.
Caption: Workflow for a fluorescent biosensor binding assay.
Caption: Workflow for a calmodulin-dependent enzyme inhibition assay.
Detailed Experimental Protocols
Fluorescent Biosensor Binding Assay for K_d Determination
This protocol is adapted from the methodology used to determine the binding affinity of this compound to calmodulin.[1]
Objective: To determine the dissociation constant (K_d) of a test compound for calmodulin.
Materials:
-
Recombinant human calmodulin (hCaM) with a cysteine mutation for fluorescent labeling (e.g., hCaM M124C).
-
Thiol-reactive fluorescent probe (e.g., monobromobimane, mBBr).
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Buffer solution (e.g., 10 mM potassium acetate, pH 5.1).
-
Calcium chloride (CaCl2) solution.
-
Fluorometer.
Procedure:
-
Labeling of Calmodulin:
-
Incubate the purified cysteine-mutant hCaM with the thiol-reactive fluorescent probe according to the manufacturer's instructions to create the fluorescent biosensor (e.g., hCaM M124C-mBBr).
-
Remove excess, unbound probe by dialysis or size-exclusion chromatography.
-
-
Fluorescence Titration:
-
Prepare a solution of the fluorescently labeled calmodulin in the buffer at a known concentration.
-
Add a saturating concentration of CaCl2 (e.g., 10 µM) to ensure calmodulin is in its calcium-bound, active conformation.
-
Record the baseline fluorescence spectrum of the calmodulin solution.
-
Add increasing concentrations of the test inhibitor to the calmodulin solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition of the inhibitor. The binding of the inhibitor to calmodulin will typically cause a change in the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution effects.
-
Plot the change in fluorescence as a function of the inhibitor concentration.
-
Fit the data to a one-site binding model equation to calculate the dissociation constant (K_d).
-
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay for IC50 Determination
This protocol is a general method for assessing the functional inhibition of a calmodulin-dependent enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a calmodulin-dependent phosphodiesterase.
Materials:
-
Purified calmodulin-dependent phosphodiesterase (PDE1).
-
Purified calmodulin.
-
Cyclic nucleotide substrate (e.g., [3H]-cGMP or [3H]-cAMP).
-
Reaction buffer (e.g., 100 mM Tris pH 7.5, 15 mM MgCl2, 0.2 mM CaCl2).
-
Test inhibitor at various concentrations.
-
Snake venom nucleotidase (e.g., from Crotalus atrox).
-
Anion-exchange resin (e.g., DEAE-Sephadex).
-
Scintillation counter and fluid.
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the reaction buffer, a known amount of PDE1, and a saturating concentration of calmodulin and CaCl2.
-
Add the test inhibitor at a range of concentrations (and a vehicle control).
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 30°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled cyclic nucleotide substrate.
-
Allow the reaction to proceed for a specific time during which the product formation is linear.
-
Terminate the reaction by boiling the samples for 1 minute.
-
-
Product Quantification:
-
Cool the samples and add snake venom nucleotidase to convert the 5'-monophosphate product to the corresponding nucleoside.
-
Apply the reaction mixture to an anion-exchange column. The unreacted charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity and Off-Target Effects
A critical consideration in the use of any inhibitor is its selectivity. Bisindolylmaleimides, including this compound, are well-established as potent inhibitors of Protein Kinase C (PKC).[2] This dual activity necessitates careful interpretation of experimental results, as observed cellular effects may be attributable to the inhibition of either calmodulin, PKC, or both. When using this compound to probe calmodulin function, it is advisable to employ control experiments with other structurally and mechanistically different calmodulin inhibitors, as well as specific PKC inhibitors, to dissect the respective contributions of each pathway.
References
- 1. Bisindolylmaleimides New Ligands of CaM Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide XI hydrochloride, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. Development of the fluorescent biosensor hCalmodulin (hCaM)L39C-monobromobimane(mBBr)/V91C-mBBr, a novel tool for discovering new calmodulin inhibitors and detecting calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bisindolylmaleimide VII and Other Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisindolylmaleimide VII and its analogs, supported by experimental data and detailed methodologies. This analysis aims to facilitate informed decisions in the selection of these compounds for research and therapeutic development.
Bisindolylmaleimides (BIMs) are a class of synthetic organic compounds that have garnered significant interest in biomedical research due to their potent inhibitory effects on a variety of protein kinases. Structurally similar to the natural product staurosporine, BIMs generally exhibit greater selectivity, particularly for Protein Kinase C (PKC) isozymes.[1] By competitively binding to the ATP-binding site of these kinases, BIMs serve as valuable tools for dissecting cellular signaling pathways and as potential scaffolds for the development of novel therapeutics. This guide focuses on the comparative performance of this compound against other well-characterized BIM analogs.
Performance Comparison of Bisindolylmaleimide Analogs
The efficacy and selectivity of bisindolylmaleimide analogs vary significantly based on the specific substitutions on the indole rings and the maleimide core. This structural diversity allows for a range of inhibitory profiles against different kinases.
In contrast, several other BIM analogs have been extensively characterized for their isoform-specific PKC inhibition and their activity against other kinases.
-
Bisindolylmaleimide I (GF109203X) is a highly selective PKC inhibitor with IC50 values in the low nanomolar range for conventional (α, βI, βII, γ) and novel (ε) PKC isoforms.[2][3] It also exhibits inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[4][5]
-
Bisindolylmaleimide IV is a potent, cell-permeable PKC inhibitor with IC50 values ranging from 0.1 to 0.55 µM. It also inhibits PKA, albeit with lower potency (IC50 = 2 - 11.8 µM).
-
Bisindolylmaleimide VIII shows some preference for PKCα over other isoforms, with an IC50 of 53 nM for PKCα compared to 163-213 nM for other isoforms.
-
Bisindolylmaleimide IX (Ro 31-8220) is a pan-PKC inhibitor, potently inhibiting multiple isoforms (α, βI, βII, γ, ε) with IC50 values in the low nanomolar range. It is also a potent inhibitor of several other kinases, including MSK1, MAPKAP-K1b, GSK3β, and S6K1.
-
Bisindolylmaleimide XI demonstrates notable selectivity, with a 10-fold greater preference for PKCα (IC50 = 9 nM) and a 4-fold greater selectivity for PKCβI (IC50 = 28 nM) over the Ca2+-independent PKCε (IC50 = 108 nM).[5]
Beyond their primary targets, some BIM analogs have been shown to modulate other critical signaling pathways. For instance, a novel synthetic analog, BMA097, has been demonstrated to inhibit STAT3 activation by directly binding to its SH2 domain. Furthermore, Bisindolylmaleimide I has been reported to activate the Wnt/β-catenin signaling pathway by stabilizing β-catenin. These findings underscore the importance of comprehensive profiling to understand the full biological effects of these compounds.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and its analogs against various protein kinases. This data is compiled from multiple in vitro kinase assays.
Table 1: Inhibitory Activity (IC50, nM) of this compound and Analogs against PKC Isoforms.
| Compound | PKC (Bovine Brain) | PKCα | PKCβI | PKCβII | PKCγ | PKCε |
| This compound | 52 | - | - | - | - | - |
| Bisindolylmaleimide I | - | 20[3] | 17[3] | 16[3] | 20[3] | 12[4] |
| Bisindolylmaleimide IV | - | 0.1-0.55 µM | - | - | - | - |
| Bisindolylmaleimide VIII | - | 53 | 195 | 163 | 213 | 175 |
| Bisindolylmaleimide IX | - | 5 | 24 | 14 | 27 | 24 |
| Bisindolylmaleimide XI | - | 9[5] | 28[5] | - | - | 108[5] |
Note: A hyphen (-) indicates that data was not found.
Table 2: Inhibitory Activity (IC50, nM) of Bisindolylmaleimide Analogs against Other Kinases.
| Compound | PKA | Phosphorylase Kinase | p90RSK1 | p90RSK2 | p90RSK3 | GSK-3β |
| This compound | 4400 | 5700 | - | - | - | - |
| Bisindolylmaleimide I | 2000[2] | - | 610[4] | 310[4] | 120[4] | 170[5] |
| Bisindolylmaleimide IV | 2-11.8 µM | - | - | - | - | - |
| Bisindolylmaleimide IX | - | - | - | - | - | Potent inhibitor |
Note: A hyphen (-) indicates that data was not found.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisindolylmaleimide XI hydrochloride, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of Bisindolylmaleimide VII: A Comparative Analysis Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity Profile of Bisindolylmaleimide VII
In the landscape of kinase inhibitors, this compound, also known as GF109203X, has emerged as a potent and highly selective inhibitor of Protein Kinase C (PKC) isozymes. This guide provides a comprehensive comparison of this compound's performance against a panel of kinases, alongside alternative inhibitors, supported by experimental data and detailed protocols. Understanding the cross-reactivity profile of a kinase inhibitor is paramount in drug discovery and cell signaling research to ensure target specificity and minimize off-target effects.
Kinase Inhibition Profile: A Comparative Overview
This compound demonstrates significant potency and selectivity for PKC isoforms, particularly the conventional (α, βI, βII, γ) and novel (δ, ε) PKC families. Its inhibitory activity is considerably higher for PKC isozymes compared to other kinases, establishing it as a valuable tool for dissecting PKC-mediated signaling pathways.
To provide a clear perspective on its selectivity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and three other well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Sotrastaurin (a more selective pan-PKC inhibitor), and Enzastaurin (a PKCβ selective inhibitor).
| Kinase Target | This compound (GF109203X) IC50 (nM) | Staurosporine IC50 (nM) | Sotrastaurin (AEB071) Ki (nM) | Enzastaurin (LY317615) IC50 (nM) |
| PKCα | 20 | 2 | 0.95 | 6 |
| PKCβI | 17 | - | 0.64 | 4 |
| PKCβII | 16 | - | - | 4 |
| PKCγ | 20 | 5 | - | 9 |
| PKCδ | - | 20 | 2.1 | - |
| PKCε | - | 73 | - | 19 |
| PKCη | - | 4 | 1.8 | - |
| PKCθ | - | - | 0.22 | - |
| GSK3β | 170 | - | - | - |
| PKA | 2000 | 15 | - | - |
| MAPKAP-K1b | - | - | Potent Inhibition | - |
| MSK1 | - | - | Potent Inhibition | - |
| S6K1 | - | - | Potent Inhibition | - |
Data compiled from multiple sources. Note that direct comparison of IC50 and Ki values should be made with caution due to differences in assay conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental methodologies are crucial. Below are protocols for two common in vitro kinase assay formats.
Radiometric Kinase Assay
This traditional and robust method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate protein or peptide.
Materials:
-
Kinase of interest
-
Substrate (e.g., Histone H1 for PKC)[3]
-
This compound or other inhibitors
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a non-radioactive, high-throughput method to measure inhibitor binding to a kinase.
Materials:
-
Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Kinase of interest (tagged with the corresponding tag for the antibody)
-
This compound or other inhibitors
-
Assay buffer
-
TR-FRET compatible microplate reader
Procedure:
-
Add the kinase, Eu-labeled antibody, and varying concentrations of the inhibitor to the wells of a microplate.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the Europium donor and measuring emission from both the donor and the Alexa Fluor™ acceptor.
-
The ratio of the acceptor to donor emission is proportional to the amount of tracer bound to the kinase.
-
Calculate the percentage of inhibition based on the decrease in the FRET signal and determine the IC50 value.
Visualizing Cellular Context and Experimental Design
To better understand the biological relevance of PKC inhibition and the workflow of kinase inhibitor profiling, the following diagrams are provided.
References
A Comparative Guide to Bisindolylmaleimide VII and Enzastaurin in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two protein kinase C (PKC) inhibitors, Bisindolylmaleimide VII and enzastaurin, in the context of cancer research. While both compounds belong to the bisindolylmaleimide class of molecules known to target PKC, the extent of their investigation in cancer models varies significantly. This document summarizes the available preclinical and clinical data, outlines key experimental protocols, and visualizes the relevant biological pathways to aid researchers in their drug development efforts.
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound and enzastaurin, as well as other relevant bisindolylmaleimides for contextual comparison. A significant disparity in the volume of research is evident.
| Compound | Target(s) | Cancer Model(s) | Efficacy Metric (IC50 / Effect) | Reference(s) |
| Enzastaurin (LY317615) | PKCβ (selective), PI3K/AKT pathway | Glioblastoma (U87MG xenograft) | Significant tumor growth suppression | [1] |
| Diffuse Large B-cell Lymphoma | Improved overall survival in DGM1+ patients | [2] | ||
| Colon Carcinoma (HCT116) | Inhibition of cell proliferation, induction of apoptosis | [3] | ||
| PKCα, PKCγ, PKCε | IC50: 39 nM, 83 nM, 110 nM | [4] | ||
| This compound | PKC (selective) | Data not available in published literature | Not Available | |
| Bisindolylmaleimide I (GF 109203X) | PKCα, PKCβI, PKCβII, PKCγ | Various cancer cell lines | Reverses multidrug resistance | [5][6] |
| SNU-407 colon cancer cells | Reduces proliferation | [7] | ||
| PKCα, PKCβI, PKCβII, PKCγ | IC50: 20 nM, 17 nM, 16 nM, 20 nM | [7] | ||
| Bisindolylmaleimide IX (Ro 31-8220) | PKC, GSK-3, B-Raf, Topoisomerase | Gastric cancer cells (AGS) | Inhibited growth, induced apoptosis | [8] |
| BCR-ABL positive leukemia | Effective in drug-resistant models | [9] | ||
| A549 lung & MCF-7 breast cancer | IC50: 0.78 µM & 0.897 µM | [9] |
In-Depth Compound Profiles
Enzastaurin (LY317615)
Enzastaurin is a synthetic bisindolylmaleimide that functions as an oral serine/threonine kinase inhibitor.[10] It exhibits selectivity for protein kinase C beta (PKCβ), an enzyme implicated in tumor-induced angiogenesis and cell survival.[11]
Mechanism of Action: Enzastaurin competitively inhibits the ATP-binding site of PKCβ, thereby blocking downstream signaling.[3] This inhibition disrupts the PI3K/AKT pathway, leading to decreased phosphorylation of key survival proteins like AKT and glycogen synthase kinase 3 beta (GSK3β).[3][10] The multifaceted effects of enzastaurin include the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[10][11]
Preclinical and Clinical Efficacy: Enzastaurin has been extensively evaluated in a variety of cancer models. In preclinical studies, it has demonstrated significant anti-tumor activity in glioblastoma, lymphoma, and colon cancer xenografts.[1][3][11] Clinical trials have investigated enzastaurin in several malignancies, including glioblastoma and diffuse large B-cell lymphoma (DLBCL).[12] While some trials did not meet their primary endpoints in unselected patient populations, subsequent biomarker analysis identified a patient subset with a specific genetic marker (DGM1) who showed a significant survival benefit, highlighting the potential for a personalized medicine approach with this agent.[2]
This compound
This compound is a selective inhibitor of protein kinase C. While its basic biochemical properties are documented, there is a notable absence of published studies detailing its efficacy in specific cancer cell lines or in vivo models. Its primary utility appears to be as a research tool for probing PKC-mediated signaling pathways.
Signaling Pathway Analysis
The Protein Kinase C (PKC) signaling pathway is a critical regulator of cellular processes often dysregulated in cancer, including proliferation, survival, and angiogenesis. The diagram below illustrates this pathway and the points of intervention for bisindolylmaleimide inhibitors.
Caption: PKC signaling pathway and inhibition by bisindolylmaleimides.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of PKC inhibitors in cancer models.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and enzastaurin on cancer cell lines.
-
Cell Seeding:
-
Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
A serial dilution of the test compounds (this compound, enzastaurin) is prepared in culture medium.
-
The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Plates are incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, the medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance of the control wells is set as 100% cell viability.
-
The percentage of cell viability for each drug concentration is calculated relative to the control.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
-
Western Blotting for PKC Pathway Proteins
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of key proteins in the PKC signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Cells are treated with the compounds as described for the viability assay.
-
After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-PKC, total PKC, phospho-AKT, total AKT, phospho-GSK3β, total GSK3β, and a loading control like β-actin).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in an animal model.
-
Cell Implantation:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are subcutaneously injected with a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel).
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
Treatment is initiated, with the compounds administered orally or via intraperitoneal injection at predetermined doses and schedules. The control group receives the vehicle.
-
-
Tumor Measurement and Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
The tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of PKC inhibitors.
Caption: Preclinical evaluation workflow for PKC inhibitors.
References
- 1. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the selective bisindolylmaleimide protein kinase C inhibitor GF 109203X on P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the selective bisindolylmaleimide protein kinase C inhibitor GF 109203X on P-glycoprotein-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. advms.pl [advms.pl]
- 9. Identification of Bisindolylmaleimide IX as a potential agent to treat drug-resistant BCR-ABL positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Can a biomarker-guided trial resurrect Enzastaurin in non-Hodgkin’s Lymphoma? - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Guide to the Anti-proliferative Effects of Bisindolylmaleimide VII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bisindolylmaleimide VII and other related compounds known for their anti-proliferative properties. The primary mechanism of action for this class of molecules is the inhibition of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes, including cell growth and differentiation.[1][2] Aberrant PKC signaling is implicated in the progression of several cancers, making its inhibitors a significant area of research for anti-cancer therapies.
While this compound is established as a selective inhibitor of PKC, publicly available data on its specific anti-proliferative efficacy (e.g., IC50 values) in cancer cell lines is limited. Therefore, this guide will compare its known biochemical activity with the well-documented anti-proliferative effects of other prominent Bisindolylmaleimide derivatives and PKC inhibitors. This comparative approach allows for an objective evaluation of its potential, benchmarked against established alternatives.
Comparison of this compound with Alternative PKC Inhibitors
Bisindolylmaleimides function primarily as ATP-competitive inhibitors, targeting the catalytic domain of PKC. However, the specificity and potency can vary significantly between different derivatives. Furthermore, some compounds in this family have been shown to inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and STAT3, which can contribute to their anti-proliferative effects.[3][4] The following table summarizes the available data for this compound and its alternatives.
| Compound | Primary Target(s) | Cell Line | Assay Type | IC50 Value |
| This compound | PKC | N/A | N/A | Data not available |
| Bisindolylmaleimide I (GF109203X) | PKCα, βI, βII, γ, GSK-3 | SNU-407 (Colon) | MTT Assay | Reduces proliferation at 1 µM |
| Bisindolylmaleimide IX (Ro 31-8220) | Pan-PKC, GSK-3β, p90RSK | A549 (Lung) | Cell Growth Assay | 0.78 µM |
| MCF-7 (Breast) | Cell Growth Assay | 0.897 µM | ||
| Enzastaurin | PKCβ | Glioblastoma & Colon Xenografts | In vivo | Suppresses tumor growth |
| Ruboxistaurin | PKCβ1, PKCβ2 | N/A | Cell-free assay | 4.7 nM, 5.9 nM (for PKCβ) |
| Staurosporine | Broad Kinase Inhibitor | N/A | Cell-free assay | 2.7 nM (for PKC) |
Signaling Pathway Inhibition
Bisindolylmaleimides exert their effects by interfering with key signaling cascades. The primary pathway affected is the one mediated by Protein Kinase C. Upon activation by upstream signals like growth factors, PKC phosphorylates a multitude of downstream proteins that regulate cell cycle progression, proliferation, and survival. By blocking the ATP-binding site on PKC, Bisindolylmaleimides prevent this phosphorylation cascade, leading to cell cycle arrest and inhibition of proliferation.
Experimental Protocols
The anti-proliferative effects of compounds like this compound are commonly validated using cell viability assays. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The insoluble formazan is then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative inhibitors in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
References
- 1. Protein kinase C - Wikipedia [en.wikipedia.org]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of Bisindolylmaleimide VII and Ro-31-8220 for Kinase Inhibition
In the landscape of kinase inhibitors, Bisindolylmaleimide VII and Ro-31-8220 (also known as Bisindolylmaleimide IX) are two prominent members of the bisindolylmaleimide class, recognized for their potent inhibition of Protein Kinase C (PKC). This guide provides a detailed, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Executive Summary
Both this compound and Ro-31-8220 are potent, ATP-competitive inhibitors of PKC. Ro-31-8220 has been more extensively characterized and exhibits a broader inhibitory profile against various PKC isoforms and other kinases, such as Glycogen Synthase Kinase 3 (GSK-3). This compound also demonstrates potent PKC inhibition with selectivity over some other kinases. The choice between these two compounds will depend on the specific PKC isoforms being targeted and the desired selectivity profile for the intended research application.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data (IC50 values) for this compound and Ro-31-8220 against a range of protein kinases. This allows for a direct comparison of their potency and selectivity.
| Target Kinase | This compound IC50 (nM) | Ro-31-8220 (Bisindolylmaleimide IX) IC50 (nM) |
| PKC (Bovine Brain) | 25[1] | 23[2] |
| PKCα | Not Available | 5[2] |
| PKCβI | Not Available | 24[2] |
| PKCβII | Not Available | 14[2] |
| PKCγ | Not Available | 27[2] |
| PKCε | Not Available | 24[2] |
| PKA (Protein Kinase A) | >10,000[1] | 900 |
| Phosphorylase Kinase | >10,000[1] | Not Available |
| GSK-3β | Not Available | 2.8 - 38[2] |
| MAPKAP-K1b | Not Available | Potent inhibitor[2] |
| MSK1 | Not Available | Potent inhibitor[2] |
| S6K1 | Not Available | Potent inhibitor[2] |
Note: IC50 values can vary depending on the experimental conditions (e.g., ATP concentration).
Mechanism of Action
Both this compound and Ro-31-8220 are structurally similar to staurosporine and function as ATP-competitive inhibitors of protein kinases.[1] They bind to the catalytic subunit of PKC, occupying the ATP-binding pocket and thereby preventing the phosphorylation of substrate proteins.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context in which these inhibitors are used, the following diagrams, generated using Graphviz, depict a simplified PKC signaling pathway, a standard experimental workflow for assessing kinase inhibition, and the structural relationship of these compounds.
References
Safety Operating Guide
Proper Disposal of Bisindolylmaleimide VII: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle Bisindolylmaleimide VII with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Operations involving the solid compound or concentrated stock solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[4] Adherence to institutional and local regulations is mandatory.
-
Waste Identification and Classification : Treat all this compound waste, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, tubes), as hazardous chemical waste.[5] Laboratory personnel should consider any chemical waste as hazardous unless explicitly confirmed otherwise by the EHS office.[5]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently or produce toxic fumes.[6] Specifically, avoid mixing with strong acids, bases, or strong oxidizing/reducing agents.[3]
-
Containerization :
-
Solid Waste : Collect pure this compound and contaminated solid materials in a clearly labeled, sealable, and chemically compatible container. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[4]
-
Liquid Waste : For solutions of this compound (e.g., dissolved in DMSO[1]), use a dedicated, leak-proof, and shatter-resistant waste container. Do not overfill liquid waste containers.[7] The container must be kept closed except when adding waste.[8]
-
-
Labeling : All waste containers must be accurately and clearly labeled.[4] The label, often a specific "Hazardous Waste" tag provided by EHS, must include:
-
The full chemical name: "this compound" (avoid abbreviations).[4]
-
The concentration and quantity of the waste. For mixtures, list all components.[4]
-
The date of waste generation.[4]
-
The name and contact information of the principal investigator or responsible person.[4]
-
The laboratory location (building and room number).[4]
-
Appropriate hazard pictograms.[4]
-
-
Storage : Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of generation.[9] Ensure secondary containment, such as a spill tray, is used to prevent the spread of potential leaks.[5]
-
Disposal Request : Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS office.[5] Do not transport hazardous waste outside of the laboratory yourself.[5]
Quantitative Data Summary
The following table summarizes key quantitative limits and parameters relevant to the storage and disposal of laboratory chemical waste.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5][9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [9] |
| pH Range for Sink Disposal (if approved) | 5.5 - 10.5 | [10] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) or 3% by weight | [6] |
Note : Sink disposal of this compound is not recommended. Some bisindolylmaleimides are classified as very toxic to aquatic life with long-lasting effects, making sewer disposal inappropriate.[3]
Decontamination of Empty Containers
Containers that held this compound must be decontaminated before being discarded as regular trash. If the compound is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent capable of removing the residue.[5][8] The rinsate from this process must be collected and disposed of as hazardous waste.[8] After rinsing, deface all chemical labels on the container before disposal.[5]
Logical Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Bisindolylmaleimide X HCl|145317-11-9|MSDS [dcchemicals.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Bisindolylmaleimide VII
Essential Safety and Handling Guide for Bisindolylmaleimide VII
This guide provides crucial safety, handling, and disposal information for this compound, a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Personal Protective Equipment (PPE)
While some safety data sheets for related bisindolylmaleimide compounds suggest minimal hazards[3][4], others indicate potential for harm if swallowed and toxicity to aquatic life.[5] Given the lack of a specific safety data sheet for this compound and its potency as a PKC inhibitor, a conservative approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Recommended Equipment | Purpose |
| Minimum Lab Attire | Lab coat, long pants, fully enclosed shoes | Protects skin and personal clothing from incidental contact and minor spills.[6][7] |
| Eye & Face Protection | Safety glasses with side shields (minimum); chemical splash goggles are required when a splash hazard exists. | Protects against splashes, flying particles, and chemical vapors.[6][8] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended for handling powder). | Provides a barrier against skin contact. Gloves should be removed immediately after chemical contact, and hands washed.[6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required if handling large quantities or if dust cannot be controlled. | Prevents inhalation of the powdered compound.[5][8] |
Handling, Storage, and Disposal
Proper logistical planning is critical for maintaining the integrity of this compound and ensuring laboratory safety. This includes defined procedures for storage, solution preparation, and waste disposal.
| Parameter | Guideline | Notes |
| Storage Temperature | -20°C | For long-term stability of the solid compound and stock solutions.[1][9] |
| Light Sensitivity | Protect from light | Store in an opaque container or in a dark location to prevent degradation.[1] |
| Recommended Solvent | DMSO | Prepare stock solutions in Dimethyl sulfoxide (DMSO).[1] |
| Disposal | Dispose of as special waste via a licensed disposal company. | Consult with your local waste disposal authority to ensure compliance with national and regional regulations.[3][5] |
Operational Plans and Procedural Guidance
Step-by-Step Handling Workflow
This workflow outlines the key procedural steps for safely managing this compound from receipt to disposal.
Disposal Plan
-
Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be segregated as chemical waste.
-
Collection: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Liquid waste containing the compound should not be poured down the drain.
-
Consultation: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
Experimental Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is adapted from methodologies used for similar bisindolylmaleimide inhibitors to assess their effect on PKC activity in a cell-free assay.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific PKC isoform (e.g., PKCα).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Recombinant active PKCα enzyme
-
PKC substrate (e.g., GST-MARCKS)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Phosphatidylserine and Diacylglycerol (PKC cofactors)
-
Phospho-specific antibody for the substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.[1] Store at -20°C.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the kinase assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM).[10]
-
Assay Mixture Preparation: On ice, prepare an assay mixture containing the PKCα enzyme, the PKC substrate, and the PKC cofactors in the kinase assay buffer.[10]
-
Inhibitor Incubation: Add aliquots of the diluted this compound or vehicle (DMSO) to the assay mixture and incubate briefly.
-
Reaction Initiation: Start the phosphorylation reaction by adding ATP to the mixture. Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane (Western blot).
-
Probe the membrane with a phosphospecific antibody that recognizes the phosphorylated substrate to determine the extent of the kinase reaction.[10]
-
Use an antibody against the total substrate to confirm equal loading.[10]
-
-
Data Interpretation: Quantify the band intensities to determine the percentage of inhibition at each concentration of this compound. Plot the inhibition percentage against the log of the inhibitor concentration to calculate the IC₅₀ value.
Mechanism of Action: PKC Signaling Pathway Inhibition
Bisindolylmaleimides are potent and selective inhibitors of Protein Kinase C (PKC).[1] They function by competing with ATP for binding to the catalytic domain of the PKC enzyme, thereby preventing the phosphorylation of downstream target proteins.[1] This action blocks the signaling cascade responsible for various cellular processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
